molecular formula C11H12O6 B1334441 (4-Formyl-2,6-dimethoxyphenoxy)acetic acid CAS No. 812642-73-2

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

Cat. No.: B1334441
CAS No.: 812642-73-2
M. Wt: 240.21 g/mol
InChI Key: NNJAVTAELGZGLF-UHFFFAOYSA-N
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Description

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid is an organic compound with the molecular formula C11H12O6. It is characterized by the presence of a formyl group and two methoxy groups attached to a phenoxyacetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from the deprotonation of 4-hydroxy-3,5-dimethoxybenzaldehyde attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid depends on its specific application and the context in which it is used. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The formyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • (4-Formyl-2,6-dimethoxyphenyl)acetic acid
  • (4-Formyl-2,6-dimethylphenoxy)acetic acid
  • (4-Formyl-2,6-dimethoxyphenoxy)propionic acid

Comparison: (4-Formyl-2,6-dimethoxyphenoxy)acetic acid is unique due to the presence of both formyl and methoxy groups on the phenoxyacetic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of methoxy groups can enhance the compound’s solubility and stability, while the formyl group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-15-8-3-7(5-12)4-9(16-2)11(8)17-6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJAVTAELGZGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397449
Record name (4-formyl-2,6-dimethoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812642-73-2
Record name (4-formyl-2,6-dimethoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the molecular formula and weight of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C11H12O6 []. Using this formula and the periodic table, we can calculate the molecular weight to be 240.21 g/mol.

Q2: What interesting structural feature is observed in the carboxylic acid chain of this compound?

A2: The abstract mentions that the carboxylic acid chain adopts an [ap,ap] conformation due to the presence of two intramolecular O—H⋯O hydrogen bonds []. This conformation suggests a stabilized structure influenced by these internal hydrogen bonding interactions.

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